molecular formula C17H16N2O3S B11028480 N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11028480
M. Wt: 328.4 g/mol
InChI Key: CBMBIHUUPMCAFB-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the reaction of 4-methoxybenzylamine with a benzothiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-(4-methoxyphenyl)benzothiazole
  • 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid
  • N-(4-methoxybenzyl)-2-benzothiazolylacetamide

Uniqueness

N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. Its unique combination of functional groups allows for diverse applications and interactions within various scientific fields.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H16N2O3S/c1-22-13-8-6-12(7-9-13)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)23-19/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

CBMBIHUUPMCAFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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